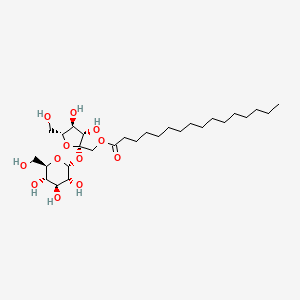

Sucrose, 1-palmitate

Description

Contextualization of Sucrose (B13894) Esters within Carbohydrate Chemistry

Sucrose esters represent a notable class of non-naturally occurring surfactants synthesized from the esterification of sucrose and fatty acids. wikipedia.org The history of sucrose esters dates back to 1880 when the synthesis of sucrose octaacetate was first documented. wikipedia.org This foundational work paved the way for further exploration into sucrose's reactivity. In 1921, the synthesis of sucrose octapalmitate and octastearate demonstrated the potential for creating esters with long-chain fatty acids.

Sucrose, a disaccharide composed of glucose and fructose (B13574), has eight hydroxyl groups available for reaction with fatty acid esters. wikipedia.org Three of these hydroxyl groups (at carbons C6, C1', and C6') are primary, making them more reactive due to less steric hindrance. wikipedia.org This structural feature allows for the production of sucrose mono-, di-, or triesters through targeted synthesis. wikipedia.org The development of processes like transesterification in solvents such as dimethylformamide (DMF) was a significant breakthrough, enabling more controlled synthesis and the production of specific monoesters like sucrose, 1-palmitate.

Academic Relevance of this compound in Advanced Functional Materials

The unique properties of this compound make it a compound of considerable academic interest for the development of advanced functional materials. Its surfactant capabilities are central to its application in creating stable emulsions, which is crucial in various industrial formulations. smolecule.com In the pharmaceutical field, research has highlighted its potential as a permeation enhancer in drug delivery systems. smolecule.com For instance, its incorporation into mucoadhesive buccal films has been shown to improve the absorption of drugs. smolecule.commdpi.com

Furthermore, the self-assembling properties of sucrose esters are being explored for the creation of novel nanostructures. These materials have potential applications in areas such as encapsulation and controlled release of active compounds. The biodegradability and biocompatibility of this compound also add to its appeal as a "green" surfactant, aligning with the growing demand for sustainable materials in various industries. researchgate.netresearchgate.net

Evolution of Research Themes for this compound

Research on this compound has evolved from initial synthetic explorations to more focused investigations into its functional applications. Early research was primarily concerned with establishing efficient and regioselective synthesis methods to produce high-purity monoesters. tandfonline.comdss.go.th Chemical methods often involved the use of solvents and catalysts to facilitate the esterification reaction between sucrose and palmitic acid or its derivatives. smolecule.com

More recent research has shifted towards enzymatic synthesis using lipases. nih.govresearchgate.net This approach offers advantages in terms of milder reaction conditions and higher regioselectivity, leading to the preferential formation of specific isomers like sucrose 6-palmitate. researchgate.netresearchgate.net Concurrently, there is a growing body of research focused on characterizing the physicochemical properties of this compound and its performance in various material systems. This includes studies on its emulsifying capacity, thermal and pH stability, and its interaction with other components in complex formulations. wikipedia.orgconicet.gov.ar Current research is also delving into its application in novel areas such as nanotechnology and advanced drug delivery systems. mdpi.com

Foundational Principles of Sucrose Ester Functionality

The functionality of sucrose esters, including this compound, is fundamentally derived from their amphiphilic molecular structure. wikipedia.org This structure consists of a polar, hydrophilic sucrose head and a nonpolar, lipophilic fatty acid tail. wikipedia.orgresearchgate.net This dual nature allows them to act as emulsifiers, reducing the interfacial tension between oil and water phases to form stable emulsions. wikipedia.org

The effectiveness of a sucrose ester as an emulsifier is quantified by its hydrophilic-lipophilic balance (HLB) value. The HLB scale ranges from 1 to 20, with lower values indicating a more lipophilic character and higher values indicating a more hydrophilic character. wikipedia.orgconicet.gov.ar Sucrose esters can be synthesized to have a wide range of HLB values (from 1 to 16) by controlling the degree of esterification and the type of fatty acid used. wikipedia.org Sucrose monoesters, such as this compound, generally have higher HLB values and are effective as oil-in-water emulsifiers. wikipedia.orgfao.org In contrast, higher esters with more fatty acid chains are more lipophilic and function as water-in-oil emulsifiers. wikipedia.org The specific properties of this compound, including its solubility and melting point, further dictate its performance and suitability for various applications in material science. conicet.gov.ardeyerchem.com

Physicochemical Properties of Sucrose Palmitate

| Property | Value |

| Molecular Formula | C28H52O12 |

| Molecular Weight | 580.7 g/mol |

| Appearance | White to light yellow powder |

| Solubility | Soluble in tetrahydrofuran, nearly insoluble or insoluble in water. deyerchem.com |

| Melting Point | 40-60 °C (range for sucrose esters) |

| HLB Value | High (e.g., 16 for Ryoto® P1670), indicating it is a good oil-in-water emulsifier. mdpi.comconicet.gov.ar |

| pH Stability | Stable in the pH range of 4 to 8. wikipedia.org |

Synthesis Methods for this compound

| Synthesis Method | Description |

| Chemical Transesterification | Reaction of sucrose with a palmitic acid ester (e.g., methyl palmitate) in the presence of a basic catalyst and often a solvent like dimethyl sulfoxide (B87167) (DMSO). smolecule.com |

| Enzymatic Synthesis | Use of lipases (e.g., from Candida antarctica) to catalyze the regioselective esterification of sucrose with a palmitic acid donor. This method offers milder conditions and higher selectivity. nih.govresearchgate.net |

| Solvent-Free Synthesis | A more environmentally friendly approach that involves reacting molten sucrose with a fatty acid ester in the presence of a catalyst at high temperatures. assemblingsugars.frekb.eg |

Properties

CAS No. |

854374-08-6 |

|---|---|

Molecular Formula |

C28H52O12 |

Molecular Weight |

580.7 g/mol |

IUPAC Name |

[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl hexadecanoate |

InChI |

InChI=1S/C28H52O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(31)37-18-28(26(36)23(33)20(17-30)39-28)40-27-25(35)24(34)22(32)19(16-29)38-27/h19-20,22-27,29-30,32-36H,2-18H2,1H3/t19-,20-,22-,23-,24+,25-,26+,27-,28+/m1/s1 |

InChI Key |

AFSXLKNKVRSBMP-ZRVLSRDKSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC1(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

Synthesis and Production Methodologies for Sucrose, 1 Palmitate

Chemical Transesterification Pathways

Chemical synthesis of sucrose (B13894) esters is a foundational approach, though it often grapples with the challenge of controlling reaction selectivity. The inherent differences in polarity between hydrophilic sucrose and lipophilic fatty acids necessitate specific strategies to facilitate their interaction.

Solvent-Based Synthesis Strategies

To overcome the mutual insolubility of sucrose and fatty acid esters, polar aprotic solvents are commonly employed to create a homogeneous reaction medium. Dimethylformamide (DMF) was historically used, but due to its toxicity, Dimethyl Sulfoxide (B87167) (DMSO) has become a more prevalent and less hazardous alternative. sci-hub.sewikipedia.org In these solvent systems, sucrose is transesterified with a fatty acid ester, such as methyl palmitate or vinyl palmitate. wikipedia.orgdss.go.th The use of vinyl esters is particularly effective as the reaction is irreversible; the co-product, vinyl alcohol, tautomerizes to acetaldehyde, which shifts the reaction equilibrium towards the product. dss.go.th These processes typically occur under basic conditions and at elevated temperatures, around 90°C.

Solvent-Free Transesterification Processes

To develop more environmentally friendly methods and avoid residual toxic solvents in the final product, solvent-free or "melt" processes have been established. sci-hub.se These methods involve reacting molten sucrose directly with a fatty acid ester (like methyl palmitate or a triglyceride) at high temperatures, typically between 120°C and 190°C. sci-hub.sewikipedia.org A significant challenge in this approach is the poor miscibility and reactivity of solid sucrose with the liquid fatty acid derivative. researchgate.net To address this, the process often incorporates emulsifiers or contacting agents, such as potassium palmitate or glycerol (B35011) monostearate, which help to form a homogeneous molten paste and improve reaction kinetics. researchgate.netredalyc.org While this method eliminates the need for solvents, the high temperatures can lead to sucrose degradation and colorization of the product. sci-hub.seresearchgate.net

Catalytic Systems in Chemical Production

Base catalysts are essential for promoting the transesterification reaction in both solvent-based and solvent-free systems.

Sodium Carbonate (Na₂CO₃) and Potassium Carbonate (K₂CO₃): These are common, inexpensive, and effective catalysts. Potassium carbonate is widely used in solvent-free melt processes, often in conjunction with triglycerides or fatty acid methyl esters. sci-hub.seredalyc.orgresearchgate.net It is also employed in the "emulsion process," where propylene (B89431) glycol is used as a solvent. wikipedia.org Sodium carbonate has also been documented as a catalyst in similar solvent-free transesterification reactions. researchgate.net

Disodium (B8443419) Hydrogen Phosphate (B84403) (Na₂HPO₄): This alkaline catalyst has been successfully used in the synthesis of sucrose monoesters, including sucrose palmitate, in DMSO. dss.go.thresearchgate.net Studies have shown that using disodium hydrogen phosphate with vinyl esters as the acylating agent at mild temperatures (e.g., 40°C) can lead to high yields (>85%) and a high percentage of monoesters (≥90%). dss.go.thresearchgate.netresearchgate.net Interestingly, this system has been reported to yield 2-O-acylsucrose as the major product, highlighting the unique influence a catalyst can have on regioselectivity. researchgate.netlookchem.com

Interactive Table: Chemical Synthesis of Sucrose Palmitate

| Method | Acyl Donor | Catalyst | Solvent/Conditions | Key Findings |

|---|---|---|---|---|

| Solvent-Based | Vinyl Palmitate | Disodium Hydrogen Phosphate | DMSO, 40°C | Yields >85% with ≥90% monoesters. Major product reported as 2-O-acylsucrose. dss.go.thresearchgate.net |

| Solvent-Free (Melt) | Methyl Palmitate | Potassium Carbonate (K₂CO₃) | 100-140°C, with emulsifiers (e.g., potassium palmitate) | Methyl ester conversions around 40% with ~68% monoester content in the final product. researchgate.netredalyc.org |

| Solvent-Free | Fatty Acid Methyl Ester | Sodium Carbonate (Na₂CO₃) / K₂CO₃ | High Temperature | Effective for transesterification without solvents. researchgate.net |

| Solvent-Based | Triglycerides | Potassium Carbonate | DMSO, 90°C | Produces a mixture of sucrose mono- and poly-substituted esters. sci-hub.sewikipedia.org |

Regioselectivity Control in Chemical Acylation

Sucrose possesses eight hydroxyl groups with varying reactivity: three primary (at carbons 6, 6', and 1') and five secondary. In chemical reactions, the reactivity generally follows the order of 6-OH ≥ 6'-OH > 1'-OH, with the secondary hydroxyls being the least reactive. csic.es This makes achieving regioselective acylation at a single, specific position, such as the 1'-OH, exceptionally challenging. Most chemical methods produce a complex mixture of regioisomers and compounds with varying degrees of substitution. researchgate.net While certain strategies, like using organotin intermediates, can direct acylation towards the 6-OH position, specific substitution at the 1'-OH is not a typical outcome of conventional chemical synthesis. researchgate.net The difficulty in controlling regioselectivity is a primary driver for the exploration of enzymatic methods.

Enzymatic Synthesis Approaches

Enzymatic synthesis offers a powerful alternative to chemical methods, primarily due to the high regioselectivity and stereoselectivity of enzymes, which operate under mild reaction conditions. This approach minimizes by-product formation and can precisely target specific hydroxyl groups on the sucrose molecule.

Lipase-Catalyzed Transesterification

Lipases are the most commonly used enzymes for producing sucrose esters. The reaction is typically a transesterification between sucrose and an acyl donor, such as a vinyl or alkyl ester of palmitic acid, in an organic solvent system designed to solubilize the substrates while maintaining enzyme activity. researchgate.net

Candida antarctica Lipase (B570770) B (CALB): Often used in its immobilized form (Novozym 435), CALB is a versatile and robust catalyst for sucrose ester synthesis. researchgate.net It has been effectively used to synthesize sucrose palmitate in solvent mixtures like 2-methyl-2-butanol (B152257) and DMSO. researchgate.net However, its regioselectivity with sucrose can be mixed, with some studies reporting the formation of both 6-monoester and 6'-monoester products. csic.es

Thermomyces lanuginosus Lipase: This lipase is known for its high regioselectivity, specifically catalyzing the acylation of the 6-OH position on the glucose ring of sucrose. csic.estandfonline.com This makes it highly suitable for producing sucrose 6-palmitate but not the 1'-isomer.

Candida rugosa Lipase: Lipase from C. rugosa has also been utilized in the synthesis of sucrose esters, often in organic solvents like n-hexane to produce sucrose polyesters. dss.go.th

While lipases are excellent for acylating primary hydroxyls, they predominantly target the 6- and 6'- positions. For the specific synthesis of Sucrose, 1-palmitate , proteases have proven to be the more effective biocatalysts. Enzymes from the subtilisin family, such as Subtilisin Carlsberg and proteases from Bacillus species, show a strong preference for acylating the 1'-OH group on the fructose (B13574) moiety of sucrose. tandfonline.comnih.govrpi.eduresearchgate.netkoreascience.kr This distinct regioselectivity allows for the targeted synthesis of 1'-O-acyl sucrose derivatives, which are difficult to obtain through other means. rpi.edutandfonline.comrsc.org

Interactive Table: Enzymatic Synthesis of Sucrose Esters

| Enzyme | Acyl Donor | Solvent/Medium | Major Product / Regioselectivity |

|---|---|---|---|

| Candida antarctica B (CALB) | Vinyl Palmitate / Methyl Palmitate | 2-methyl-2-butanol / DMSO | Mixture of 6-O- and 6'-O-monoesters. csic.esresearchgate.net |

| Thermomyces lanuginosus | Fatty Acid Esters | Organic Solvents | Highly selective for the 6-OH position. csic.estandfonline.com |

| Candida rugosa | Fatty Acids from Palm Oil | n-Hexane | Used for synthesis of sucrose esters with a degree of substitution of 2. dss.go.th |

| Subtilisin (Protease) | Vinyl Esters | Pyridine / Dimethylformamide | Highly selective for the 1'-OH position, yielding 1'-O-acyl sucrose. nih.govrpi.edutandfonline.comrsc.org |

Optimization of Reaction Parameters in Biocatalysis

The enzymatic synthesis of this compound, a specific sucrose monoester, is a complex process influenced by numerous interdependent parameters. Biocatalysis, primarily using lipases, offers a promising alternative to chemical synthesis by providing higher selectivity under milder conditions. However, achieving high productivity and yield requires careful optimization of the reaction environment to overcome challenges such as the poor miscibility of the polar sucrose and the non-polar fatty acid donor.

Substrate Loading and Molar Ratios

The concentrations and molar ratio of the substrates—sucrose and the acyl donor (e.g., palmitic acid or its esters)—are critical factors that significantly impact reaction equilibrium, conversion rates, and volumetric productivity. An excess of the acyl donor is generally employed to shift the reaction equilibrium towards ester formation.

Research has shown that simply increasing the loading of both substrates does not always lead to a proportional increase in productivity. In the synthesis of sucrose palmitate using Novozym 435, increasing sucrose concentration from 0.1 M to 0.3 M with a corresponding increase in vinyl palmitate did not enhance productivity as expected. researchgate.net In fact, with methyl palmitate as the acyl donor, the maximum productivity (7.3 g/L in 120 hours) was achieved at a sucrose concentration of 0.2 M, with higher concentrations leading to a decrease in output. researchgate.netcsic.es This phenomenon is partly attributed to the decreasing solubility of sucrose in the reaction medium as the concentration of the non-polar acyl donor increases. researchgate.netcsic.es

The choice of acyl donor also plays a role. Vinyl esters are often more reactive than alkyl esters, leading to higher yields in shorter time frames. csic.es The molar ratio of the acyl donor to sucrose directly influences the conversion and selectivity. For instance, in the synthesis of glucose stearate (B1226849), a molar ratio of 1:2 (glucose to stearic acid) was found to be optimal. nih.gov Higher ratios can sometimes lead to an inhibitory effect on the enzyme. nih.govimist.ma Studies on the synthesis of sucrose monopalmitate using magnetic cross-linked enzyme aggregates of Candida antarctica lipase B (mCLEA-CALB) showed that product formation was most significant when using vinyl palmitate at a 1:3 molar ratio of sucrose to acyl donor. nih.govfrontiersin.org

Table 1: Effect of Substrate Molar Ratio on Sucrose Ester Synthesis

| Sucrose Conc. (mol/l) | Acyl Donor | Acyl Donor Conc. (mol/l) | Molar Ratio (Sucrose:Donor) | Biocatalyst | Product Concentration (g/L) | Reference |

|---|---|---|---|---|---|---|

| 0.2 | Methyl Palmitate | 0.6 | 1:3 | Novozym 435 | 7.3 | researchgate.netcsic.es |

| 0.1 | Vinyl Palmitate | 0.3 | 1:3 | Novozym 435 | 45.0 (in 15% DMSO) | researchgate.netcsic.es |

| 0.3 | Vinyl Palmitate | 0.9 | 1:3 | Novozym 435 | 16.9 | researchgate.netcsic.es |

| 0.292 | Vinyl Palmitate | 0.876 | 1:3 | mCLEA-CALB | Highest yield observed via TLC | nih.gov |

| Not Specified | Fatty Acids (from Palm Oil) | Not Specified | 1:64 | Candida rugosa lipase | Optimum Yield | ui.ac.idui.ac.id |

Solvent Systems and Co-solvents (e.g., 2-Methyl-2-butanol, Dimethyl sulfoxide, n-Hexane)

The selection of a suitable solvent system is paramount in the biocatalytic synthesis of sucrose esters. The ideal solvent must solubilize both the hydrophilic sucrose and the lipophilic acyl donor without inactivating the enzyme. sci-hub.se Due to the vastly different polarities of the substrates, a single solvent is often inadequate. Therefore, binary solvent systems or the use of co-solvents are common strategies.

A widely studied system involves a mixture of a polar aprotic solvent, such as Dimethyl sulfoxide (DMSO) , and a less polar solvent like 2-Methyl-2-butanol (2M2B) . researchgate.netcsic.es DMSO is highly effective at dissolving sucrose, while 2M2B serves as a good medium for the lipase activity and for dissolving the fatty acid derivative. researchgate.netcsic.es The percentage of DMSO in the mixture is a crucial parameter; it enhances sucrose solubility but can also impact enzyme activity and the selectivity of the reaction. researchgate.netcsic.es For example, increasing the DMSO percentage can enhance the ratio of monoester to diester. csic.es However, in the complete absence of DMSO, the acylation rate is significantly slower, and the yield of sucrose palmitate is very low. researchgate.net

Other solvents like n-Hexane have also been used, particularly for the synthesis of sucrose polyesters with Candida rugosa lipase. ui.ac.idui.ac.id In general, highly polar organic solvents that can dissolve both substrates may also strip the essential water layer from the enzyme, leading to its inactivation. imist.ma Conversely, non-polar solvents like n-hexane are excellent for lipase stability but suffer from extremely low sucrose solubility. The choice of solvent is therefore a trade-off between substrate solubility and enzyme stability. mdpi.com

Table 2: Comparison of Solvent Systems for Sucrose Ester Synthesis

| Solvent System | Function/Observation | Biocatalyst | Reference |

|---|---|---|---|

| 2-Methyl-2-butanol (2M2B) / Dimethyl sulfoxide (DMSO) | DMSO dissolves sucrose; 2M2B is the primary reaction medium. The ratio is critical for balancing solubility and enzyme activity. | Novozym 435 | researchgate.netcsic.es |

| n-Hexane | Used for esterification with fatty acids from palm oil. Good for lipase stability but very poor sucrose solubility. | Candida rugosa lipase | ui.ac.idui.ac.id |

| tert-Butanol / DMSO | Conversions above 70% were achieved for glucose esters. Higher DMSO amounts decreased conversion. | Immobilized Candida antarctica lipase B | nih.gov |

| Solvent-Free | Reactants and products act as the solvent. Offers high volumetric performance but can have high viscosity. | Potassium Carbonate (Chemical Catalyst) | ekb.egredalyc.org |

Temperature and Agitation Rate Effects

Temperature is a dual-edged sword in enzymatic reactions. An increase in temperature generally accelerates the reaction rate and can improve the solubility of substrates, particularly sucrose. nih.gov However, temperatures exceeding the enzyme's optimal range can lead to thermal denaturation and a rapid loss of catalytic activity. nih.gov For the synthesis of sucrose esters using Candida rugosa lipase, the optimum temperature was found to be 30°C. ui.ac.idui.ac.id In another study using Novozym 435 for D-isoascorbyl palmitate synthesis, the maximum conversion was achieved at 50°C, with a significant drop in activity at 60°C and complete inactivation at 70°C. nih.gov Reactions involving Novozym 435 for sucrose palmitate are often conducted at 60°C. researchgate.netcsic.es The optimal temperature is thus highly dependent on the specific lipase and its stability in the chosen reaction medium.

Agitation is essential for overcoming mass transfer limitations in a heterogeneous reaction system containing a solid biocatalyst, solid sucrose, and a liquid phase. nih.gov Effective stirring ensures proper mixing of the immiscible phases and facilitates the diffusion of substrates to the active sites of the immobilized enzyme. nih.gov In a study on glucose stearate synthesis, the conversion increased with the agitation speed from 60 to 120 rpm, after which the rate decreased slightly. nih.gov Similarly, for sucrose palmitate synthesis, an orbital shaking rate of 150 rpm is commonly used to ensure a homogenous suspension. researchgate.net

Biocatalyst Concentration and Immobilization Strategies

Immobilization is a crucial strategy for the industrial application of enzymes. Immobilized enzymes, such as the commercially available Novozym 435 (Candida antarctica lipase B immobilized on a macroporous acrylic resin), offer several advantages over their free counterparts. researchgate.net These include enhanced stability against temperature and organic solvents, prevention of enzyme aggregation, simplified separation from the reaction mixture, and the potential for continuous operation and catalyst recycling. mdpi.com Recent strategies have explored novel immobilization supports, such as binding lipase to magnetic nanoparticles to create magnetic cross-linked enzyme aggregates (mCLEA). nih.gov This approach facilitates extremely easy and efficient separation of the biocatalyst from the product mixture using an external magnetic field. nih.gov

Monoester/Diester Selectivity and Yield Enhancement

A primary goal in the synthesis of sucrose palmitate for many applications is to maximize the yield of the monoester while minimizing the formation of di- and polyesters. The hydrophilic-lipophilic balance (HLB), a critical property of surfactants, is largely determined by the degree of esterification. sci-hub.se Monoesters are more hydrophilic (higher HLB) and are preferred for oil-in-water emulsions. sci-hub.se

Achieving high selectivity towards the monoester is a significant challenge. The regioselectivity of the acylation is influenced by both the enzyme and the reaction conditions. Candida antarctica lipase B (Novozym 435) is known to primarily acylate the primary hydroxyl groups of sucrose, but the formation of diesters, particularly the 6,6'-diester, can be a major competing reaction. csic.es

Several strategies can be employed to enhance monoester selectivity:

Solvent Polarity: The polarity of the reaction medium plays a crucial role. An increase in solvent polarity, for instance, by increasing the percentage of DMSO in a 2M2B/DMSO mixture, has been shown to favor the formation of the more hydrophilic monoester over the diester. researchgate.netcsic.es

Substrate Molar Ratio: Controlling the molar ratio of the reactants is another key strategy. Using a large excess of sucrose relative to the acyl donor can favor mono-substitution. researchgate.net For example, a 4:1 molar ratio of sucrose to vinyl ester in DMSO was used to produce sucroesters with a monoester content of ≥90%. researchgate.net Conversely, a large excess of the acyl donor tends to promote the formation of polyesters. ui.ac.idui.ac.id

Choice of Acyl Donor: The reactivity of the acyl donor can influence selectivity. Irreversible acyl donors like vinyl esters can provide high yields and high monoester content under optimized conditions. sci-hub.se

Reaction Intensification Strategies for this compound Production

Reaction intensification aims to develop more efficient, productive, and sustainable manufacturing processes. For sucrose ester production, this involves overcoming the inherent limitations of low substrate miscibility and low volumetric productivity.

One advanced strategy is the use of ionic liquids (ILs) as solvents. ILs are salts that are liquid at low temperatures and possess unique properties, including negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of compounds. researchgate.net Certain ILs can dissolve sucrose to a high concentration, facilitating a more homogenous reaction environment. A study demonstrated that using 1-butyl-3-methylimidazolium acetate (B1210297) ([Bmim][OAc]) as a co-solvent with 2M2B could dramatically intensify the transesterification of sucrose with vinyl palmitate. researchgate.net This system achieved a high product concentration (≥ 110 g/L) and productivity (≥ 1.5 g/L·h) with nearly full sucrose conversion and a monoester content of approximately 75%, without the need for an enzyme catalyst. researchgate.net

Another approach is the development of solvent-free systems . ekb.egredalyc.org In these systems, the reaction is typically carried out at elevated temperatures where the fatty acid methyl ester is liquid, and it acts as the solvent for the solid sucrose. Emulsifiers or the product itself can help to improve the contact between the reactants. While this method avoids the use of potentially toxic and difficult-to-remove organic solvents, it often requires higher temperatures (e.g., 120-140°C), which can lead to sucrose degradation and color formation. redalyc.org Nevertheless, it represents an economically attractive and greener alternative, especially for large-scale production. mdpi.com

Ionic Liquid Mediated Synthesis

The use of ionic liquids (ILs) has emerged as an effective strategy for synthesizing sucrose fatty acid esters. researchgate.net These compounds can function as dual-purpose catalysts and solvents, addressing the challenge of reacting substrates with vastly different polarities. researchgate.net Imidazolium-based ionic liquids, particularly those with basic anions like acetate or dicyanamide, are adept at this process. researchgate.netresearchgate.net The imidazolium (B1220033) cation aids in solubilizing the highly polar sucrose, while the basic anion provides catalytic activity for the esterification reaction. researchgate.net

Research has demonstrated the transesterification of sucrose with a palmitic acid donor (vinyl palmitate) in a medium composed of an ionic liquid and a co-solvent. researchgate.netresearchgate.net In one approach, 1-butyl-3-methylimidazolium acetate ([Bmim][OAc]) was used with 2-methyl-2-butanol (2M2B) as a co-solvent. researchgate.net This system proved efficient even without the addition of an enzyme catalyst. researchgate.net Under optimized conditions, including a temperature of 60°C and an excess of vinyl palmitate, the ionic liquid-promoted synthesis can achieve high conversion and selectivity. researchgate.netresearchgate.net One study reported a near-complete conversion of sucrose (93%) within 72 hours, yielding a product mixture where monoesters constituted approximately 75%. researchgate.net The process shows notable selectivity for the 6-O-mono-acyl product, which can be achieved in quantitative yield. researchgate.net

| Parameter | Condition / Result | Source |

|---|---|---|

| Ionic Liquid | 1-butyl-3-methylimidazolium acetate ([Bmim][OAc]) | researchgate.net |

| Co-Solvent | 2-methyl-2-butanol (2M2B) | researchgate.netresearchgate.net |

| Substrates | Sucrose (200 mM), Vinyl Palmitate (≥2 mole equivalents) | researchgate.net |

| Temperature | 60°C | researchgate.netresearchgate.net |

| Reaction Time | 72 hours | researchgate.net |

| Conversion Rate | ~93% | researchgate.net |

| Product Selectivity | ~75% monoester; primarily 6-O-mono-acyl product | researchgate.netresearchgate.net |

Substrate Microdispersion Techniques

A significant hurdle in the enzymatic synthesis of sucrose esters is the low solubility of the polar sugar and the non-polar fatty acid donor in a common medium suitable for biocatalysis. researchgate.netcsic.es Substrate microdispersion in organic solvents is a technique employed to enhance the reaction rate and productivity. researchgate.net This approach involves creating a fine dispersion of the substrates to increase the interfacial area available for the enzyme to act upon.

One specific methodology involves the lipase-catalyzed synthesis of sucrose palmitate in a binary solvent system of 2-methyl-2-butanol (2M2B) and dimethylsulfoxide (DMSO). csic.es The immobilized lipase from Candida antarctica B (Novozym 435) is a commonly used biocatalyst for this transesterification reaction. csic.es A specific protocol to improve the reaction rate involves first dissolving the sucrose in DMSO and then slowly adding this solution to 2M2B, which contains the acyl donor (e.g., vinyl palmitate). csic.es This "solvents-mixing" method creates a dispersion of the sucrose solution within the bulk organic solvent. csic.es

| Parameter | Condition / Result | Source |

|---|---|---|

| Enzyme | Immobilized lipase from Candida antarctica B (Novozym 435) | csic.es |

| Solvent System | 2-methyl-2-butanol (2M2B) with Dimethylsulfoxide (DMSO) | csic.es |

| Substrates | Sucrose (0.1 mol/l), Vinyl Palmitate (0.3 mol/l) | csic.es |

| Temperature | 60°C | csic.es |

| Reaction Time | 120 hours | csic.es |

| Productivity | 45 g/l of sucrose palmitate | csic.es |

Purification and Isolation Methodologies for this compound

Following synthesis, a multi-step purification process is essential to isolate sucrose palmitate from a complex mixture containing unreacted sucrose, residual fatty acid donors, solvents, catalysts, and a distribution of mono-, di-, and higher esters. dss.go.thtandfonline.comfao.org The goal is to obtain a product with a high monoester content. dss.go.th Methodologies range from solvent-based extraction and precipitation to chromatographic separation. dss.go.thcerealsgrains.org

A common strategy involves solvent extraction and precipitation . dss.go.thfao.org In one procedure, the reaction is quenched by adding a non-polar solvent like n-hexane. dss.go.thresearchgate.net This step serves to precipitate the catalyst and solubilize the unreacted vinyl ester, allowing for their removal by decantation or filtration. dss.go.thresearchgate.net The remaining solution, typically in a solvent like DMSO, contains the sucrose esters and unreacted sucrose. dss.go.th This mixture is then diluted with water and extracted with a combination of solvents, such as cyclohexane (B81311) and 1-butanol, which selectively dissolves the sucrose esters into the organic phase. dss.go.thresearchgate.net Industrial processes also utilize distillation and solvent extraction with solvents like isobutanol to remove impurities. fao.orgfao.org

Thermal or phase separation techniques offer an alternative route. One patented method involves heating the dried crude reaction product to between 100°C and 120°C and adding a minimal amount of water to form a viscous solution or gel, which facilitates the separation of the ester from the unreacted sugar. google.com Another approach involves dissolving the crude product in water, adding salt, and heating the solution to 80-90°C. google.com This causes the sucrose ester to precipitate as a curd, which can be physically removed from the aqueous solution containing sugar and salt. google.com

For achieving high purity, column chromatography is the method of choice. cerealsgrains.org The crude ester mixture is dissolved and applied to a silica (B1680970) gel column. cerealsgrains.org The different components are then separated by eluting with a solvent system, often a mixture like chloroform (B151607) and methanol, allowing for the isolation of the monoester fraction from diesters and other impurities. cerealsgrains.org A typical lab-scale run might yield approximately 1.5 g of chromatographically pure sucrose monoester from 5 g of crude product. cerealsgrains.org

| Methodology | Description | Key Solvents / Reagents | Source |

|---|---|---|---|

| Solvent Precipitation & Extraction | Addition of a non-polar solvent to precipitate catalyst and remove excess acyl donor, followed by liquid-liquid extraction of the ester. | n-Hexane, DMSO, Water, Cyclohexane, 1-Butanol | dss.go.thresearchgate.net |

| Thermal/Phase Separation (Gel) | Heating the dry crude product with minimal water to form a viscous gel, enabling separation from unreacted sugar. | Water | google.com |

| Thermal/Phase Separation (Curd) | Dissolving crude product in salted water and heating to precipitate the ester as a removable curd. | Water, Salt | google.com |

| Column Chromatography | Separation of crude mixture on a silica gel column based on polarity to isolate pure monoester. | Silica Gel, Chloroform, Methanol | cerealsgrains.org |

Self Assembly and Interfacial Phenomena of Sucrose, 1 Palmitate

Micellization Behavior in Aqueous Systems

In aqueous environments, sucrose (B13894), 1-palmitate molecules spontaneously self-assemble into supramolecular structures, most commonly micelles, once their concentration surpasses a certain threshold known as the critical micellar concentration (CMC) arxiv.org. This behavior is a direct consequence of the hydrophobic effect, where the hydrophobic palmitate tails aggregate to minimize their contact with water, while the hydrophilic sucrose heads remain exposed to the aqueous phase.

The critical micellar concentration (CMC) is a fundamental characteristic of a surfactant, representing the concentration at which micelle formation begins wikipedia.org. Above the CMC, additional surfactant molecules added to the system primarily form micelles wikipedia.org. The CMC of sucrose esters is influenced by several factors, including the length of the fatty acid chain, the degree of esterification, temperature, and the presence of other substances in the solution arxiv.orgaatbio.com.

For sucrose monoesters, the CMC generally decreases as the length of the alkyl chain increases arxiv.orgresearchgate.net. This is because a longer hydrophobic tail results in a greater driving force for the molecules to aggregate and shield themselves from water aatbio.com. The hydrophilic-lipophilic balance (HLB) of the sucrose ester, which is determined by the monoester content, also plays a crucial role; a higher monoester content leads to a higher HLB value and different micellization behavior arxiv.org.

Several experimental conditions can affect the CMC. Temperature can have a complex effect; initially, an increase in temperature can lower the CMC by decreasing the hydration of the hydrophilic head groups, which promotes micellization. However, at very high temperatures, the structured water around the head groups can be disrupted, leading to an increase in the CMC aatbio.com. The presence of electrolytes can lower the CMC of ionic surfactants by reducing the repulsion between the charged head groups, though this effect is less pronounced for non-ionic surfactants like sucrose esters aatbio.com.

| Factor | Influence on CMC of Sucrose Esters |

| Alkyl Chain Length | Longer chains lead to a lower CMC. |

| Degree of Esterification | Higher monoester content (higher HLB) influences CMC. |

| Temperature | Can decrease or increase CMC depending on the range. |

| Additives | Presence of other substances can alter the CMC. |

The size of the micelles formed by sucrose monoesters, often characterized by their hydrodynamic radius (Rh), is a key parameter that influences the properties of the solution. Studies have shown a linear correlation between the length of the alkyl chain and the hydrodynamic radius of the micelle for a series of sucrose monoesters nih.gov. This indicates that as the hydrophobic tail gets longer, the resulting micelles become larger.

Fluorescence Correlation Spectroscopy (FCS) has been utilized to determine the translational diffusion of micelles and subsequently calculate their hydrodynamic radii nih.gov. For sucrose palmitate (with a C16 fatty acid chain), the micelles are expected to have a specific hydrodynamic radius that fits within the trend of increasing size with increasing chain length observed for other sucrose monoesters like sucrose laurate (C12) and sucrose stearate (B1226849) (C18) nih.gov. The aggregation number, which is the number of individual surfactant molecules in a single micelle, is also dependent on the ester concentration for shorter chain compounds but tends to be more independent for those with longer alkyl chains researchgate.net.

| Sucrose Monoester | Alkyl Chain | Hydrodynamic Radius (Rh) |

| Sucrose Caprate (MCS) | C10 | Data suggests a smaller radius than longer chains. |

| Sucrose Laurate (MLS) | C12 | Intermediate radius, increases with chain length. |

| Sucrose Palmitate (MPS) | C16 | Expected to have a larger radius than C12 and smaller than C18. nih.gov |

| Sucrose Stearate (MSS) | C18 | Data suggests a larger radius than shorter chains. |

The specific position of the fatty acid chain on the sucrose molecule, known as regiochemistry, has a significant impact on the physicochemical properties of sucrose esters, including their micellar behavior researchgate.net. Sucrose has eight hydroxyl groups where esterification can occur, with positions 6 and 1' being common sites arxiv.org.

Interfacial Activity and Adsorption Mechanisms

The amphipathic nature of sucrose, 1-palmitate not only drives micelle formation in the bulk aqueous phase but also leads to its adsorption at interfaces, such as air-water and oil-water interfaces. This adsorption is responsible for the reduction of surface and interfacial tension.

Sucrose esters are effective at reducing the surface tension of water and the interfacial tension between oil and water cosmileeurope.eumdpi.com. This ability is crucial for their function as emulsifiers and foaming agents wikipedia.orgcosmileeurope.eu. Studies on various sucrose esters have shown that they can significantly lower the surface tension at the oil/air interface mdpi.com.

The effectiveness of a sucrose ester in reducing interfacial tension is related to its hydrophilic-lipophilic balance (HLB). Sucrose palmitate with a high monoester content, and thus a higher HLB value, is generally more effective at reducing surface tension in aqueous systems mdpi.com. For instance, a commercial sucrose palmitate with an HLB value of 16 has been used in studies of buccal films, where its surface-active properties are important nih.gov. The reduction in surface tension is a key factor in the formation and stabilization of emulsions and foams mdpi.comresearchgate.net.

| Interface | Effect of Sucrose Palmitate |

| Air-Water | Reduces surface tension, facilitating foam formation. |

| Oil-Water | Reduces interfacial tension, enabling the formation of stable emulsions. researchgate.net |

At an interface, this compound molecules orient themselves with their hydrophilic sucrose heads in the aqueous phase and their hydrophobic palmitate tails in the non-aqueous phase (air or oil). This forms an adsorbed monolayer at the interface arxiv.org. The characteristics of this adsorbed layer are critical for the stability of emulsions and foams.

The formation of a stable and densely packed adsorption layer can provide a mechanical barrier against the coalescence of droplets in an emulsion or the rupture of films in a foam. The interactions between the adsorbed sucrose ester molecules, as well as their interactions with other components in the system, determine the properties of the interfacial layer. For example, in oil-in-water emulsions, sucrose esters can competitively adsorb at the oil-water interface, potentially displacing other surface-active components like proteins and altering the strength of the interfacial film researchgate.net. The presence of a well-formed adsorption layer of sucrose esters can contribute to the long-term stability of colloidal systems arxiv.org.

Influence of this compound on Foam Stabilization (Oleofoams)

Sucrose esters, including this compound, are effective stabilizers for water-free foams, commonly known as oleofoams. mdpi.comresearchgate.net The stabilization mechanism is closely tied to the temperature and the physical state of the sucrose ester within the oil phase. Effective foam stabilization is typically achieved when the sucrose ester is whipped into the oil at a temperature above its melting point, a process referred to as "hot whipping". mdpi.com

Research into oleofoams stabilized by a sucrose ester with a Hydrophilic-Lipophilic Balance (HLB) of 5 demonstrated that the surfactant stabilized air bubbles only at temperatures above its melting point. mdpi.comresearchgate.net Upon formation, the foam is rapidly cooled to solidify the structure and crystallize the sucrose ester at the oil-air interface, significantly enhancing foam stability. mdpi.comresearchgate.netnih.gov This induced crystallization, both at the interface and within the bulk oil phase, is a key strategy for preventing foam collapse, drainage, coalescence, and disproportionation. researchgate.netnih.gov

The stability and volume of oleofoams are influenced by several factors, including surfactant concentration and the temperature of production. Studies on oleofoams prepared with monoglycerides in various oils showed that higher surfactant concentrations and lower production temperatures lead to enhanced stability, foamability, and hardness, while minimizing oil drainage. nih.gov For instance, sunflower oil oleofoams containing 5%, 8%, and 10% monoglyceride achieved 100% stability when produced at 5°C. nih.gov

Furthermore, the fatty acid composition of the oil plays a role. It has been observed that oleofoam stability increases with a higher content of saturated fatty acids in the oil. nih.gov The type of oil can also affect foam volume, with olive oil, which has a higher percentage of saturated fatty acid crystals, producing the highest foam volume in some studies. nih.gov The interaction between the surfactant and the oil molecules is also crucial; hydrogen bonds can form between the hydroxyl groups of the sucrose ester and the triglyceride molecules, which facilitates the creation of oleofoams from a one-phase molecular solution. researchgate.net

Table 1: Factors Influencing Oleofoam Properties

| Factor | Influence on Oleofoam Properties | Key Findings |

|---|---|---|

| Temperature | Higher aeration temperatures (above surfactant melting point) improve foamability. Rapid cooling post-aeration enhances stability. | Foamability and stability decrease if aeration occurs in a two-phase region with surfactant crystals. researchgate.netnih.gov |

| Surfactant Concentration | Higher concentrations generally improve stability and foamability. | Increased monoglyceride concentration enhanced stability and hardness in olive, soybean, and sunflower oils. nih.gov |

| Crystallization | Interfacial and bulk crystallization of the sucrose ester upon cooling is critical for long-term stability. | Cooling foams induces surfactant crystallization, preventing drainage, coalescence, and disproportionation. researchgate.netnih.gov |

| Oil Type | Oils with a higher percentage of saturated fatty acids tend to form more stable oleofoams. | Olive oil, with 18.89% saturated fatty acids, produced higher foam volume compared to soybean (16.56%) and sunflower (13.45%) oils. nih.gov |

Phase Behavior and Structured Systems

Rheological Properties of this compound Systems (e.g., Wormlike Micelles, Gelled Microemulsions)

This compound, as a non-ionic surfactant, can form various self-assembled structures in solution, profoundly influencing the system's rheological properties. One notable structure is the formation of wormlike or "living" micelles, which are elongated, flexible aggregates. eolss.net These micelles can entangle, much like polymer chains, to form a transient network that imparts viscoelastic properties to the solution. eolss.netwpmucdn.com

In a water/sucrose monopalmitate (C16SE)/tri(oxyethylene) dodecyl ether (C12EO3) system, the formation of wormlike micellar solutions was investigated. nih.gov The melting point of the hydrated solid in this system is approximately 34°C. nih.gov The rheological properties can be tuned by substituting a portion of the this compound with other surfactants. For example, substituting with sodium dodecyl sulfate (SDS) was found to dramatically increase the maximum zero-shear viscosity (η0max), while substitution with octa(oxyethylene) dodecyl ether (C12EO8) decreased it. nih.gov This change in viscosity is primarily attributed to the change in the relaxation time (τR), which is proportional to the length of the wormlike micelles. nih.gov The dynamic rheology data for these highly viscous solutions fit well with the Maxwell model of viscoelastic materials, indicating the formation of a rigid network of entangled micelles. nih.gov

This compound is also utilized in the formation of gelled microemulsions. In a study developing topical drug delivery systems, chitosan was used as a gelling agent for microemulsions based on essential oils and either sucrose laurate or sucrose palmitate. mdpi.com The resulting gelled microemulsions exhibited viscosity values ranging from 0.437 to 0.541 Pa·s, which are suitable for semi-solid preparations. mdpi.com These systems displayed shear-thinning behavior, a desirable property for topical applications. The specific composition, including the type of sucrose ester and essential oil, influenced the final rheological properties of the gelled microemulsions. mdpi.com Furthermore, the gelling of sucrose esters is dependent on both temperature and concentration, with sucrose stearates generally forming stronger gel structures than sucrose palmitate. researchgate.netscispace.com

Table 2: Rheological Modifiers in this compound Wormlike Micelle Systems

| System | Modifier | Effect on Rheology | Underlying Mechanism |

|---|---|---|---|

| Water/Sucrose monopalmitate (C16SE)/C12EO3 | Sodium dodecyl sulfate (SDS) | Dramatically increases maximum zero-shear viscosity (η0max). nih.gov | Increases the relaxation time (τR) by promoting the growth of longer wormlike micelles. nih.gov |

| Octa(oxyethylene) dodecyl ether (C12EO8) | Decreases maximum zero-shear viscosity (η0max). nih.gov | Presumably shortens the length of the wormlike micelles, reducing relaxation time. nih.gov | |

| Sucrose palmitate-based microemulsion | Chitosan | Forms a gelled microemulsion with viscosity suitable for semi-solid preparations (0.437-0.541 Pa·s). mdpi.com | The biopolymer chitosan acts as a gelling agent, structuring the microemulsion. mdpi.com |

Formation of Liquid Crystalline Phases

Sucrose esters, including those with palmitic acid, are known to form thermotropic liquid crystals. A study on a stearic-palmitic sucrose ester (containing approximately 30% palmitic acid) revealed a complex thermal behavior consistent with the formation of smectic A liquid crystals. nih.govresearchgate.net Smectic phases are characterized by molecules arranged in layers, with the molecules oriented perpendicularly to the layer plane.

The phase behavior of high-purity sucrose monoesters is dependent on the length of the fatty acid chain. arxiv.org Phase diagrams show transitions from a crystal to a smectic A* phase, and then from the smectic A* phase to an isotropic liquid upon heating. arxiv.org The position at which the fatty acid chain is attached to the sucrose molecule also has a significant impact on the phase transition temperature. For instance, for sucrose esters with a lauroyl chain (12 carbons), changing the attachment position from 1' to 6 increased the phase transition temperature from 46.2°C to 65.8°C. arxiv.org In contrast, increasing the fatty acid chain length from 12 to 16 carbons for the 1'-isomer only raised the transition temperature from 46.2°C to 53.8°C. arxiv.org

The formation of lyotropic liquid crystals (formed in the presence of a solvent) has also been studied. Sucrose stearate, a closely related compound, forms a lamellar liquid crystal phase in water at concentrations between 45 wt% and 70 wt% and temperatures above 44°C. cibtech.org The addition of other surfactants, such as oleyl polyoxyethylene (20) ether (Brij98), can significantly expand the liquid crystal region to lower concentrations and temperatures. cibtech.org Furthermore, the introduction of an oil phase, like isopropyl myristate (IPM), can induce a transition from a hexagonal to a lamellar liquid crystalline phase. cibtech.org

Self-Assembly Mechanisms in Different Solvent Environments

The amphiphilic nature of this compound drives its spontaneous self-assembly into various supramolecular structures in solution. arxiv.org In aqueous environments, once the concentration exceeds the critical micelle concentration (CMC), these molecules aggregate to form structures such as micelles, vesicles, or lamellar phases. arxiv.org The CMC for sucrose esters is dependent on the fatty acid chain length, decreasing as the chain length increases. For C16SE (sucrose palmitate), the CMC is reported to be around 0.02 mM. arxiv.org

The self-assembly behavior of sucrose esters is not limited to aqueous solutions. In solvent-free or low-solvent systems, which are increasingly explored for more environmentally friendly synthesis methods, self-assembly is also a critical factor. assemblingsugars.frresearchgate.net In a solvent-free transesterification reaction between solid sucrose and liquid methyl palmitate, the reaction is typically slow and heterogeneous. assemblingsugars.fr However, the addition of a divalent metal fatty acid alkanoate, such as magnesium stearate, can create a homogeneous, melted paste at 125°C. assemblingsugars.fr This suggests the formation of a complex, self-assembled system, possibly a deep eutectic mixture or an ionic liquid crystalline phase, which allows the reaction to proceed as if in a homogeneous solvent. assemblingsugars.fr This environment facilitates the production of sucrose monoesters as the main product, whereas without the additive, more highly substituted polyesters are favored. assemblingsugars.fr

The use of commercial emulsifiers, including sucrose palmitate itself, as contacting agents in solvent-free transesterification has also been evaluated. redalyc.org These emulsifiers help to compatibilize the immiscible reactants (sucrose and methyl palmitate), influencing the reaction rate and the final product distribution. researchgate.netredalyc.org In another approach, using an ionic liquid like 1-butyl-3-methylimidazolium acetate (B1210297) ([Bmim][OAc]) in a co-solvent like 2-methyl-2-butanol (B152257) (2M2B) can dissolve both sucrose and vinyl palmitate, creating a homogeneous reaction environment that promotes efficient transesterification to sucrose monopalmitate. researchgate.netelsevierpure.com These examples highlight how the self-assembly and phase behavior of sucrose esters in various solvent environments are fundamental to controlling their synthesis and application.

Advanced Characterization Techniques for Sucrose, 1 Palmitate Research

Spectroscopic Analysis

Spectroscopic techniques are fundamental in providing insights into the molecular structure and dynamics of sucrose (B13894), 1-palmitate.

Pulsed-field gradient spin-echo (PFGSE) NMR is a powerful non-invasive technique for determining the self-diffusion coefficients of molecules. magritek.comcam.ac.uk This method is particularly useful for studying the aggregation behavior of amphiphilic molecules like sucrose, 1-palmitate in solution. By measuring the attenuation of the NMR signal in the presence of magnetic field gradients, the translational motion of molecules can be quantified. jeol.commagritek.com

In a study investigating the micellization of various pure sucrose fatty acid monoesters in water, PFGSE-NMR was employed to measure the self-diffusion coefficients of both free molecules and micelles. nih.gov This allowed for the determination of critical micellar concentrations (CMC) and the hydrodynamic radii of the resulting micelles. The research highlighted that for a series of sucrose monoesters, there was a linear progression in the hydrodynamic radii of the micelles with increasing fatty acid chain length. nih.gov Notably, the study pointed out a distinct behavior for 1'-O-sucrose palmitate, suggesting that the regiochemistry of the fatty acid attachment to the sucrose molecule plays a significant role in its self-assembly characteristics. nih.gov

Table 1: PFGSE-NMR Derived Properties of Sucrose Monoester Micelles

| Sucrose Monoester | Hydrodynamic Radius (Å) | Critical Micellar Concentration (CMC) (mM) |

|---|---|---|

| Sucrose Octanoate | Data not specified | Data not specified |

| Sucrose Decanoate | Data not specified | Data not specified |

| Sucrose Laurate | Data not specified | Data not specified |

| Sucrose Myristate | Data not specified | Data not specified |

| Sucrose Palmitate | Data not specified | Data not specified |

Data reflects a linear progression with chain length as determined by PFGSE-NMR. Specific values for 1-palmitate were noted to show special behavior. nih.gov

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying functional groups and studying intermolecular interactions in sucrose esters. umn.edumdpi.com The technique measures the absorption of infrared radiation by a sample, which excites molecular vibrations at specific frequencies corresponding to different chemical bonds.

For sucrose palmitate, a characteristic and prominent absorption band appears in the FTIR spectrum due to the stretching vibration of the carbonyl group (C=O) in the ester linkage. Research has identified this peak at approximately 1734 cm⁻¹. researchgate.net The presence and position of this band confirm the esterification of sucrose with palmitic acid. In addition to confirming the chemical structure, FTIR can be used to study interactions within complex systems. For instance, changes in the spectral regions corresponding to hydroxyl (O-H) and carbonyl groups can indicate hydrogen bonding or other intermolecular interactions when sucrose palmitate is blended with other components. researchgate.netresearchgate.net The broad absorption band for O-H stretching is typically observed between 3200 and 3600 cm⁻¹, while C-O stretching is found in the 1000–1100 cm⁻¹ region. mdpi.com

Table 2: Characteristic FTIR Absorption Bands for Sucrose Palmitate

| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| O-H (Hydroxyl) | 3200 - 3600 | Stretching |

| C-H (Alkane) | ~2900 | Stretching |

| C=O (Ester) | ~1734 | Stretching |

| C-O (Ester/Alcohol) | 1000 - 1100 | Stretching |

Data compiled from sources discussing FTIR analysis of sucrose and its esters. mdpi.comresearchgate.net

Scattering Techniques for Structural and Morphological Studies

X-ray scattering techniques are essential for investigating the structure of materials from the atomic to the micron scale. By analyzing the angles and intensities of scattered X-rays, detailed information about crystalline structure, nanoscale organization, and larger mesoscale assemblies can be obtained. ansto.gov.auugent.be

Wide-Angle X-ray Scattering (WAXS) probes the short-range order in materials, providing information on the atomic-level packing within crystalline structures, a phenomenon known as polymorphism. nih.govcolab.ws For sucrose esters, WAXS is critical for identifying the different crystalline forms (polymorphs) that can exist, which in turn influence the material's physical properties.

In studies of stearic-palmitic sucrose esters, WAXS has been used to unravel the polymorphic transitions that occur during crystallization. nih.gov For example, it was observed that upon cooling, the sucrose ester can initially form a less stable α-polymorph, which then transitions to a more stable β′ form. nih.gov WAXS profiles of a stearic-palmitic sucrose ester at temperatures of 40 and 50 °C showed a single peak around a scattering vector (q) of 1.50 Å⁻¹, which is characteristic of a hexagonal packing arrangement. nih.govresearchgate.net This technique allows for the in-situ monitoring of these polymorphic pathways during thermal processing. nih.gov

Small-Angle X-ray Scattering (SAXS) provides structural information on the nanoscale, typically in the range of 1 to 100 nanometers. frontiersin.orgmeasurlabs.com This makes it an ideal technique for studying the self-assembly of sucrose palmitate into larger structures like micelles, liquid crystals, or lamellar phases. researchgate.net SAXS is sensitive to variations in electron density, allowing for the characterization of the size, shape, and arrangement of these nanoscale objects. frontiersin.orgresearchgate.net

Research on stearic-palmitic sucrose esters has utilized SAXS to reveal that mono- and poly-esters within the sample exhibit different packing behaviors. nih.gov Specifically, a distinction between double and single chain-length packing was identified. nih.gov Upon heating, the SAXS profiles of a stearic-palmitic sucrose ester showed the disappearance of mono- and di-ester peaks (q = 0.177 Å⁻¹) and the appearance of a new peak at q = 0.142 Å⁻¹, corresponding to a d-spacing of 44.2 Å. nih.gov This indicates a structural rearrangement into a different thermotropic liquid crystal phase. nih.gov

Ultra-Small-Angle X-ray Scattering (USAXS) extends the accessible size range of SAXS to the mesoscale, enabling the characterization of structures up to several micrometers. ugent.beresearchgate.net This technique is particularly suited for studying the larger-scale aggregation of crystalline structures, such as the formation of crystal networks. researchgate.net

In the context of fat crystallization modified by sucrose esters, USAXS has been employed to investigate the structure at the mesoscale. nih.gov A study on the effect of a stearic-palmitic sucrose ester on palm oil crystallization revealed that the addition of the sucrose ester resulted in the formation of smaller crystal nanoplatelets (CNPs). nih.gov This demonstrates the role of sucrose palmitate in influencing the larger-scale morphology of the crystalline network, which has significant implications for the material's texture and functionality. nih.govresearchgate.net

Table 3: Summary of X-ray Scattering Techniques for Sucrose Ester Analysis

| Technique | Probed Length Scale | Key Information Obtained | Example Finding for Sucrose-Palmitate Esters |

|---|---|---|---|

| WAXS | Angstroms (Å) | Crystalline polymorphism, sub-cell packing | Identification of α to β′ polymorphic transitions. nih.gov |

| SAXS | 1 - 100 Nanometers (nm) | Nanoscale assembly, lamellar spacing, particle size/shape | Revealed different packings (single vs. double chain-length) for mono- and poly-esters. nih.gov |

| USAXS | 100 nm - Micrometers (µm) | Mesoscale aggregation, network structure | Showed the formation of smaller crystal nanoplatelets (CNPs) in the presence of the ester. nih.gov |

Thermal Analysis Methods

Thermal analysis techniques are crucial for understanding the behavior of this compound under varying temperature conditions. These methods provide valuable data on thermal transitions, stability, and degradation profiles.

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Crystallization Behavior

Differential Scanning Calorimetry (DSC) is a fundamental technique used to investigate the thermal transitions of this compound. DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This analysis reveals key thermal events such as melting and crystallization.

The melting point of sucrose palmitate is a critical parameter, with one study reporting a melting point of 48°C for a sucrose palmitate product with a Hydrophilic-Lipophilic Balance (HLB) of 16 capes.gov.br. In another investigation, a stearic-palmitic sucrose ester with a moderate HLB of 6 exhibited a melting range of 53–61°C . DSC studies on the crystallization of palm oil in the presence of a stearic-palmitic sucrose ester showed that the addition of the sucrose ester accelerated nucleation and polymorphic transitions nih.gov. Specifically, the presence of the sucrose ester allowed crystallization to commence at higher temperatures nih.gov.

DSC analysis of buccal films containing sucrose palmitate demonstrated that the manufacturing temperature influenced the film's properties. Films prepared at 50°C, a temperature above the melting point of the sucrose palmitate used, exhibited higher tensile strength compared to those prepared at 25°C capes.gov.br. This suggests that melting the sucrose palmitate during processing allows for better incorporation and interaction within the polymer matrix capes.gov.br.

Table 1: DSC Thermal Properties of Sucrose Palmitate and Related Esters

| Sample | Melting Point/Range (°C) | Key Findings |

|---|---|---|

| Sucrose Palmitate (HLB 16) | 48 | Used as a permeation enhancer in buccal films. |

| Stearic-Palmitic Sucrose Ester (HLB 6) | 53–61 | Accelerated nucleation and polymorphic transitions in palm oil. |

Thermogravimetric Analysis (TGA) for Thermal Degradation Profiles

Thermogravimetric Analysis (TGA) provides insights into the thermal stability and degradation profile of this compound by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.

In a study investigating the influence of sucrose palmitate as a bio-filler on the thermal degradation of poly(lactic acid) (PLA) biocomposites, TGA was employed to assess the thermal stability researchgate.net. The TGA results of the pure sucrose palmitate were used as a basis to understand its effect on the PLA matrix. The analysis of the PLA composites revealed that the incorporation of up to 5 wt% of sucrose palmitate did not alter the maximum degradation temperature (Tmax) of PLA, which remained at 357°C researchgate.net. This indicates that at lower concentrations, sucrose palmitate can act as a protective barrier, slowing the thermal degradation rate of the polymer researchgate.net. However, when the concentration of sucrose palmitate was increased to 10 wt%, the Tmax of the composite shifted to a lower temperature of 324°C researchgate.net. This was attributed to an increase in acidic sites at higher filler loadings, which accelerated the degradation process researchgate.net.

Table 2: TGA Findings for PLA Composites with Sucrose Palmitate

| Sucrose Palmitate Concentration (wt%) | Maximum Degradation Temperature (Tmax) of PLA Composite (°C) | Interpretation |

|---|---|---|

| 0 | 357 | Baseline thermal stability of pure PLA. |

| Up to 5 | 357 | Sucrose palmitate acts as a protective barrier. |

| 10 | 324 | Increased acidic sites accelerate degradation. |

Microscopic and Imaging Techniques

Microscopy and imaging techniques are indispensable for visualizing the structural organization of this compound from the nanoscale to the microscale. These methods provide direct evidence of its influence on the morphology of materials it is incorporated into.

Transmission Electron Microscopy (TEM) for Nanostructure Visualization

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that allows for the visualization of the nanostructure of materials. In the context of sucrose esters, TEM is employed to observe the self-assembled structures they form in aqueous dispersions.

Research has shown that sucrose esters can form various nanostructures such as irregular micelles and lamellar structures in aqueous systems. Another study confirmed the formation of closed vesicles by sucrose fatty acid esters, with TEM observations revealing vesicle sizes ranging from 70 to 700 nm nih.gov. These nanostructures are crucial for the functionality of sucrose esters as emulsifiers and in drug delivery systems. The ability of TEM to visualize these nanoscale assemblies provides a deeper understanding of how this compound functions at the molecular level.

Polarized Light Microscopy (PLM) and Cryo-Scanning Electron Microscopy (Cryo-SEM) for Network Microstructure

Polarized Light Microscopy (PLM) and Cryo-Scanning Electron Microscopy (Cryo-SEM) are powerful techniques for visualizing the microstructure of fat crystal networks. These methods have been used to study the effect of stearic-palmitic sucrose esters on the crystallization of fats like anhydrous milk fat and palm oil.

PLM utilizes polarized light to enhance the contrast of birefringent materials, such as fat crystals, making it ideal for observing their morphology and organization. Cryo-SEM involves the rapid freezing of a sample and observing it in a frozen-hydrated state, which preserves the native microstructure.

Studies on anhydrous milk fat and palm oil have shown that the addition of a stearic-palmitic sucrose ester leads to the formation of finer and more dense fat crystal networks nih.govnih.gov. Without the sucrose ester, the fat crystals tend to form large, separate floc structures nih.gov. However, with the addition of the sucrose ester, a more space-filling network is created without the visibility of these separate flocs nih.gov. These microscopic observations correlate with the macroscopic properties of the fat, demonstrating the significant impact of this compound on the texture and stability of fat-based products.

Chromatographic and Mass Spectrometric Techniques for Analysis

Chromatographic and mass spectrometric techniques are essential for the separation, identification, and quantification of this compound in various matrices. These analytical methods offer high sensitivity and selectivity.

Supercritical fluid chromatography (SFC) coupled with mass spectrometry (MS) has been successfully applied for the profiling of sucrose fatty acid esters. This technique allows for the rapid and high-resolution separation of mono-, di-, and tri-esters within a short analysis time. In SFC-MS analysis, sucrose esters are often detected as sodium adducts.

Gas chromatography-mass spectrometry (GC-MS) is another powerful tool for the analysis of sucrose esters. One method involves the alkaline hydrolysis of the esters to liberate sucrose, followed by acidic hydrolysis to glucose and fructose (B13574), and then silylation before GC-MS measurement. This approach allows for the estimation of the total sucrose ester content in food samples.

Liquid chromatography-mass spectrometry (LC-MS) is also utilized for the quantification of sucrose esters. A developed LC-MS protocol demonstrated improved peak resolution and product detection for sucrose, which is detected as a sodiated parent molecule.

High-performance liquid chromatography (HPLC) is also a common technique for analyzing the composition of sucrose ester reaction mixtures. In the synthesis of sucrose palmitate, HPLC can be used to determine the conversion of reactants and the final content of mono-, di-, tri-, and tetra-esters in the product.

Supercritical Fluid Chromatography/Tandem Mass Spectrometry (SFC/QqQ MS)

Supercritical Fluid Chromatography (SFC) has emerged as a high-throughput and high-resolution analytical technique for the analysis of sucrose fatty acid esters (SEs). nih.gov This method utilizes a supercritical fluid, such as carbon dioxide, as the mobile phase, which offers advantages like low viscosity and high diffusivity, enabling faster and more efficient separations compared to traditional liquid chromatography. nih.gov When coupled with triple quadrupole tandem mass spectrometry (QqQ MS), SFC provides enhanced sensitivity and selectivity for the detailed characterization of complex mixtures of SEs. nih.gov

The polarity of the mobile phase in SFC can be finely tuned by the addition of a polar organic solvent, known as a modifier, allowing for the effective separation of compounds with a wide range of polarities. nih.gov For the analysis of sucrose esters, a silica (B1680970) gel reversed-phase column is often selected. nih.govjst.go.jpresearchgate.net The optimization of the modifier gradient is a critical step in achieving a successful separation of different ester forms, from monoesters to tetra-esters, within a short analysis time, often under 15 minutes. nih.govjst.go.jp This rapid separation is a significant advantage over conventional HPLC methods. nih.govjst.go.jp

In a typical SFC/QqQ MS setup for sucrose ester analysis, methanol containing an additive like ammonium formate is used as the modifier. nih.gov The gradient elution, where the concentration of the modifier is varied over time, allows for the sequential elution of different sucrose ester species from the analytical column. nih.gov The subsequent detection by tandem mass spectrometry allows for the precise identification and quantification of individual compounds, such as this compound, even in complex commercial preparations. nih.gov

Table 1: Illustrative SFC/QqQ MS Parameters for Sucrose Ester Analysis

| Parameter | Condition |

|---|---|

| Chromatography System | Supercritical Fluid Chromatography (SFC) |

| Mass Spectrometer | Triple Quadrupole (QqQ MS) |

| Column | Silica Gel Reversed-Phase |

| Mobile Phase | Supercritical Carbon Dioxide |

| Modifier | Methanol with 0.1% Ammonium Formate nih.gov |

| Flow Rate | 3 mL/min nih.gov |

| Gradient | 17% modifier (0-3 min), 17-40% (3-4 min), 40% (4-17 min) nih.gov |

| Injection Volume | 5 µL nih.gov |

High Performance Liquid Chromatography (HPLC) for Purity and Composition

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of sucrose esters, providing valuable information on product composition, including the ratio of monoesters to diesters and the separation of regioisomers. dss.go.th Reversed-phase HPLC (RP-HPLC) is the most common mode used for separating SEs. nih.gov

The separation of sucrose ester isomers can be achieved using a gradient of methanol and water as the mobile phase. dss.go.thresearchgate.net For instance, a binary gradient starting with a higher water content and gradually increasing the methanol concentration can effectively separate monoesters and diesters with different fatty acid chain lengths, such as C16 (palmitate) and C18 (stearate). researchgate.net This allows for a comprehensive analysis of the composition of commercial sucrose ester products in a single run. researchgate.net

Table 2: Example HPLC Conditions for Sucrose Palmitate Analysis

| Parameter | Condition for Monoester/Diester Ratio dss.go.th | Condition for Regioisomer Separation dss.go.th |

|---|---|---|

| Chromatography System | High-Performance Liquid Chromatography (HPLC) | High-Performance Liquid Chromatography (HPLC) |

| Mobile Phase | Methanol / Water (95:5, v/v) | Methanol / Water (7:1, v/v) |

| Flow Rate | 1.1 mL/min | 1.1 mL/min |

Interactions and Functional Studies of Sucrose, 1 Palmitate in Complex Systems

Interactions with Polymeric Systems and Biopolymers

Sucrose (B13894), 1-palmitate is also utilized in polymer science, where it can act as a plasticizer, filler, or compatibility agent, particularly in systems involving biopolymers.

Sucrose palmitate has demonstrated good compatibility with hydrophilic polymers like Hydroxypropyl Methylcellulose (B11928114) (HPMC) and Chitosan, making it a valuable excipient in pharmaceutical and biomedical applications. mdpi.comdntb.gov.ua

In HPMC-based buccal films, sucrose palmitate has been incorporated as a permeation enhancer. scilit.comresearchgate.net Studies show that it can be integrated into the HPMC polymer structure, acting as a plasticizer and affecting the film's mechanical properties, such as tensile strength. researchgate.netnih.gov The compatibility is influenced by factors like temperature and polymer chain length; for instance, a greater amount of sucrose palmitate was incorporated into the structure of HPMC with shorter polymer chains (HPMC-5) compared to longer ones (HPMC-15). scilit.com

Sucrose palmitate has also been used in hydrogel formulations containing both Chitosan and HPMC. mdpi.com Furthermore, it has been a key surfactant component in Chitosan-gelled microemulsions designed for topical drug delivery, highlighting its compatibility within these complex biopolymer systems. dntb.gov.uaresearchgate.netresearchgate.net The presence of sucrose or raffinose (B1225341) (a trisaccharide) in Chitosan film-forming solutions was found to yield smooth, amorphous, and highly hydrophilic materials with improved physicochemical and mechanical properties. nih.gov

Table 2: Compatibility and Role of Sucrose Palmitate in Polymeric Systems

| Polymer System | Role of Sucrose Palmitate | Observed Effects | Source(s) |

|---|---|---|---|

| Poly(lactic acid) (PLA) | Eco-friendly filler/reinforcement | Improved oxygen barrier properties and ductility. | ulisboa.pt |

| Hydroxypropyl Methylcellulose (HPMC) | Permeation enhancer, plasticizer | Lowered tensile strength of films; acted as a plasticizer. | scilit.comresearchgate.netnih.gov |

| Chitosan / HPMC Hydrogels | Surfactant, penetration enhancer | Modified viscosity and facilitated hydrogel formation. | mdpi.com |

| Chitosan Films | Additive (with phosphate) | Resulted in smooth, amorphous, highly hydrophilic films. | nih.gov |

| Chitosan-gelled Microemulsions | Surfactant | Stabilized microemulsion systems for topical delivery. | dntb.gov.uaresearchgate.netresearchgate.net |

The compatibility between sucrose palmitate and hydrophilic polymers is largely governed by intermolecular forces, particularly hydrogen bonding. The sucrose head of the molecule contains multiple hydroxyl (-OH) groups, which can form hydrogen bonds with the polar functional groups present in polymers like HPMC and Chitosan. mdpi.comnih.gov

In studies of PLA bionanocomposites, Fourier-transform infrared spectroscopy (FTIR) analysis confirmed the presence of hydrogen bonding and intermolecular interactions between the PLA matrix and the sucrose palmitate reinforcement. ulisboa.pt For HPMC films, the polar component of the surface free energy, which is influenced by the addition of sucrose palmitate, is attributed to dipole-dipole interactions and H-bonds. scilit.comresearchgate.net Research has shown that increasing the hydrophilicity of sucrose esters (i.e., a higher proportion of monoesters with more free hydroxyl groups) leads to increased hydrogen bonding. nih.govacs.org This interaction is crucial for the stability and properties of sugar-polymer amorphous systems, where hydrogen bonds between the sugar and polymer can prevent recrystallization and affect the material's glass transition temperature.

Formation of Composite Films and Gels

Sucrose, 1-palmitate has been investigated as a component in the formation of composite films and gels, often in conjunction with various polymers. Its incorporation can significantly influence the mechanical, mucoadhesive, and barrier properties of these systems.

In buccal mucoadhesive films, sucrose palmitate (SP) has been studied as a permeation enhancer. mdpi.com Research on films made with hydroxypropyl methylcellulose (HPMC) showed that the addition of SP affected the tensile strength and mucoadhesive properties. mdpi.com Films with 2% SP concentration demonstrated that tensile strength was independent of the HPMC polymer type, suggesting a limit to its incorporation within the polymer structure. mdpi.com The melting of SP at elevated temperatures (around 48-50°C) is thought to facilitate the formation of more chemical bonds within the system, potentially leading to higher surface free energy values, especially at a 2% concentration. mdpi.com